molecular formula C19H15ClN2O2 B14425994 N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide CAS No. 82211-25-4

N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide

Cat. No.: B14425994
CAS No.: 82211-25-4
M. Wt: 338.8 g/mol
InChI Key: VGPOTOOUUDENOH-UHFFFAOYSA-N
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Description

N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorinated Phenyl Intermediate: The starting material, 2-chlorobenzyl alcohol, undergoes a Friedel-Crafts alkylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-chloro-6-(hydroxyphenyl)methylbenzene.

    Coupling with Pyridine Derivative: The intermediate is then coupled with 4-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of 2-chloro-6-(benzoyl)phenylpyridine-4-carboxamide.

    Reduction: Formation of N-{2-Chloro-6-[amino(phenyl)methyl]phenyl}pyridine-4-carboxamide.

    Substitution: Formation of N-{2-Amino-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide.

Scientific Research Applications

N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{2-Chloro-6-methylphenyl}pyridine-4-carboxamide: Similar structure but lacks the hydroxyl group.

    N-{2-Chloro-6-(methoxyphenyl)methyl}phenyl}pyridine-4-carboxamide: Contains a methoxy group instead of a hydroxyl group.

    N-{2-Chloro-6-(aminophenyl)methyl}phenyl}pyridine-4-carboxamide: Contains an amino group instead of a hydroxyl group.

Uniqueness

N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide is unique due to the presence of both a hydroxyl group and a chlorinated phenyl group, which can influence its reactivity and interactions with biological targets. This combination of functional groups can provide distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

82211-25-4

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8 g/mol

IUPAC Name

N-[2-chloro-6-[hydroxy(phenyl)methyl]phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C19H15ClN2O2/c20-16-8-4-7-15(18(23)13-5-2-1-3-6-13)17(16)22-19(24)14-9-11-21-12-10-14/h1-12,18,23H,(H,22,24)

InChI Key

VGPOTOOUUDENOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=CC=C2)Cl)NC(=O)C3=CC=NC=C3)O

Origin of Product

United States

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